Bripiodionen

Beschreibung

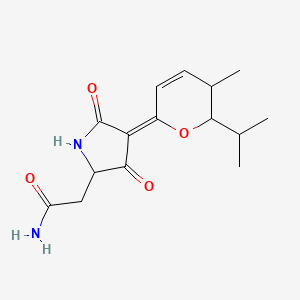

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C15H20N2O4 |

|---|---|

Molekulargewicht |

292.33 g/mol |

IUPAC-Name |

2-[(4E)-4-(3-methyl-2-propan-2-yl-2,3-dihydropyran-6-ylidene)-3,5-dioxopyrrolidin-2-yl]acetamide |

InChI |

InChI=1S/C15H20N2O4/c1-7(2)14-8(3)4-5-10(21-14)12-13(19)9(6-11(16)18)17-15(12)20/h4-5,7-9,14H,6H2,1-3H3,(H2,16,18)(H,17,20)/b12-10+ |

InChI-Schlüssel |

LKVLXIJSYMEIPY-ZRDIBKRKSA-N |

Isomerische SMILES |

CC1C=C/C(=C\2/C(=O)C(NC2=O)CC(=O)N)/OC1C(C)C |

Kanonische SMILES |

CC1C=CC(=C2C(=O)C(NC2=O)CC(=O)N)OC1C(C)C |

Synonyme |

bripiodionen |

Herkunft des Produkts |

United States |

Structural Elucidation and Characterization Methodologies

Stereochemical Assignment

Beyond determining the basic connectivity, establishing the three-dimensional arrangement of atoms (stereochemistry) is critical for a complete structural understanding.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule, which is essential for assigning relative stereochemistry. While the primary literature that elucidates Bripiodionen's structure does not explicitly detail the use of NOE studies for this specific compound, it is a standard and crucial method for this class of natural products. scribd.com For example, NOE difference spectroscopy (NOEDS) experiments were vital in defining the relative stereochemistry of other complex natural products isolated from marine organisms. acs.org Given the stereochemical complexity of this compound, it is a primary method that would be employed in a full stereochemical assignment.

A defining characteristic of this compound is its existence as an equilibrium mixture of E/Z geometric isomers. scribd.com This phenomenon has been consistently observed and characterized. When a fresh sample of this compound is analyzed, it predominantly exists as a single isomer, presumed to be the 5(7)E-configuration. scribd.com However, if the sample is left in a methanol (B129727) or DMSO solution for a period, it undergoes isomerization to form a mixture of two isomers. scribd.comscribd.com

This isomerization is readily observed in the NMR spectrum, which shows two distinct sets of signals. researchgate.net The ratio of these isomers has been reported as approximately 1:1 or 1:3, depending on the conditions and the specific study. scribd.comresearchgate.net The chemical shifts of certain protons are particularly sensitive to this geometric change. For instance, the chemical shift of the H-8 proton has been reported at 7.45 ppm for one isomer and 7.61 ppm for the other, providing clear evidence of the isomeric equilibrium in solution. scribd.com

Electronic Circular Dichroism (ECD) Spectra and Quantum Chemical Calculations for Absolute Configuration

While specific studies detailing the use of Electronic Circular Dichroism (ECD) spectroscopy and quantum chemical calculations for the absolute configuration of this compound are not extensively documented in publicly available research, the application of these powerful techniques to its close structural analogues provides a clear blueprint for such a determination. A notable example is the elucidation of the absolute configuration of cladodionen, a related hybrid polyketide. nih.gov

The general methodology involves the following steps:

Quantum Chemical Calculations: For each stable conformer, time-dependent density functional theory (TDDFT) is used to calculate the theoretical ECD spectrum. technologynetworks.comrsc.org This computational method predicts the differential absorption of left and right circularly polarized light by the molecule.

Spectral Comparison: The calculated ECD spectra for the different possible stereoisomers (e.g., R and S configurations) are then compared with the experimentally measured ECD spectrum of the natural compound. ull.es A good match between the experimental spectrum and the calculated spectrum for one of the isomers allows for the confident assignment of the absolute configuration. nih.govfrontiersin.org

In the case of cladodionen, the measured ECD spectrum was found to align well with the calculated spectrum for the S-configuration at its chiral center, leading to the unambiguous assignment of its absolute stereochemistry. nih.gov This approach, combining experimental ECD data with quantum chemical calculations, represents a robust and reliable method for determining the absolute configuration of chiral molecules and could be readily applied to this compound. nih.govnih.gov

Identification of the Pyrrolidine-2,4-dione (B1332186) Core

A key structural feature of this compound and its analogues is the presence of a pyrrolidine-2,4-dione moiety. researchgate.net This heterocyclic ring system, also known as a tetramic acid, is a common scaffold in a variety of natural products exhibiting diverse biological activities. nih.govunimi.it The identification of this core is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

The characteristic signals in the ¹H and ¹³C NMR spectra, along with correlation experiments such as HSQC and HMBC, allow for the piecing together of the molecular structure, including the confirmation of the pyrrolidine-2,4-dione ring and its substitution pattern. This fundamental structural unit is a defining characteristic of this class of compounds. core.ac.uk

Structural Insights from Analogues and Derivatives

| Compound Name | Core Structure | Key Structural Differences from this compound | Reference |

| Cladodionen | Pyrrolidine-2,4-dione | Variations in the side chain attached to the core. | nih.gov |

| Apiodionen | Pyrrolidine-2,4-dione | Differs in the side chain structure. | scilit.com |

| Vermelhotin | Pyrrolidine-2,4-dione | Possesses a distinct side chain. | scilit.com |

| Hypoxyvermelhotins | Pyrrolidine-2,4-dione | A group of related compounds with variations in the side chain. | scilit.com |

The structural variations among these analogues, primarily in the side chain appended to the common pyrrolidine-2,4-dione core, are crucial for their differing biological activities. The synthesis of derivatives, where specific parts of the molecule are intentionally modified, further aids in understanding the pharmacophore and the structural requirements for its biological function.

Biosynthetic Pathways and Enzymology

Polyketide Synthase (PKS)-Nonribosomal Peptide Synthetase (NRPS) Hybrid Biosynthesis

PKS-NRPS hybrid pathways are responsible for producing a vast array of biologically active compounds, combining the synthetic capabilities of both polyketide and nonribosomal peptide synthesis. biorxiv.orgnih.govrsc.orgrsc.org These megasynthases are modular in nature, with each module responsible for the incorporation and modification of a specific building block—malonyl-CoA derivatives for PKSs and amino acids for NRPSs. biorxiv.org The seamless integration of these two systems allows for the creation of complex chemical scaffolds that would be difficult to achieve through either pathway alone. nih.govresearchgate.net

The genes encoding the enzymes for a specific natural product are typically found organized together in a biosynthetic gene cluster (BGC) on the organism's chromosome. frontiersin.orgnih.gov The identification of these BGCs is the first step in understanding the biosynthesis of a new compound. frontiersin.org Modern genome sequencing and bioinformatic tools, such as antiSMASH, have become indispensable for locating and annotating these clusters. frontiersin.org These tools can identify the core PKS and NRPS genes, as well as ancillary enzymes like tailoring enzymes, transporters, and regulatory proteins. In the context of "Bripiodionen," identifying its BGC would be the foundational step to experimentally verify its biosynthetic pathway.

Once a BGC is identified, the next step is to characterize the function of the individual enzymes and domains within the PKS-NRPS assembly line. This is often achieved through a combination of genetic manipulation, heterologous expression, and in vitro biochemical assays.

The user's outline specifies a Dieckmann cyclase, designated as bpdE, involved in tetramate formation. Dieckmann cyclization is a key chemical reaction that forms a five-membered ring. In the context of PKS-NRPS hybrids, a dedicated Dieckmann cyclase domain or a separate enzyme can catalyze the cyclization of a linear precursor to form a tetramic acid moiety. This is a crucial step in the biosynthesis of many natural products, creating a stable core structure that can be further modified. The designation bpdE suggests a specific gene within a "this compound" BGC responsible for this transformation.

The outline also points to atypical NRPS modules, BpdC and BpdD. In a typical NRPS module, an adenylation (A) domain selects and activates a specific amino acid, which is then transferred to a thiolation (T) domain (also known as a peptidyl carrier protein or PCP). A condensation (C) domain then catalyzes peptide bond formation. Atypical modules may lack certain domains or have domains with unusual functions. For instance, a module might lack a C domain, or the A domain might activate a non-proteinogenic amino acid. The characterization of BpdC and BpdD would involve determining which amino acids they incorporate and how they deviate from the canonical NRPS architecture.

Characterization of Specific Enzymes and Modules

Genetic Manipulation and Mutagenesis Studies

To definitively link a BGC to the production of a specific compound and to elucidate the function of individual genes, genetic manipulation is employed. This can involve deleting or "knocking out" a specific gene (e.g., bpdE) and observing the effect on the final product. If the deletion of bpdE results in the abolishment of "this compound" production and the accumulation of a linear precursor, it confirms the gene's role as the Dieckmann cyclase. Similarly, mutagenesis studies can be used to alter specific amino acid residues within an enzyme's active site to probe its catalytic mechanism or substrate specificity. These studies are essential for a complete understanding of the biosynthetic pathway. biorxiv.org

Gene Deletion and Mutant Complementation

To confirm the role of the identified biosynthetic gene cluster in this compound production, targeted gene deletion experiments were conducted. The inactivation of the bpd gene cluster in S. reniochalinae LHW50302 resulted in the complete cessation of this compound production. This loss of function was reversed through mutant complementation, where the deleted genes were reintroduced, thereby restoring the synthesis of the compound. These findings conclusively linked the bpd BGC to the biosynthesis of this compound. researchgate.netresearchgate.netnih.gov

Site-Directed Mutagenesis for Enzyme Function Analysis

Further investigation into the enzymatic machinery involved the use of site-directed mutagenesis to elucidate the function of specific enzymes. researchgate.netresearchgate.net A key gene identified within the cluster was bpdE, which was proposed to encode a Dieckmann cyclase. researchgate.netnih.gov Dieckmann cyclases are crucial for the formation of the characteristic tetramic acid ring found in many natural products. researchgate.netacs.org Through targeted mutations within the bpdE gene, its role as a Dieckmann cyclase in the this compound pathway was confirmed. researchgate.netresearchgate.net

Bioinformatic analysis suggested an unusual arrangement for the NRPS module responsible for forming the tetramic acid moiety of this compound. researchgate.netnih.gov This module is composed of two separate proteins: BpdC, which contains the condensation (C), adenylation (A), and thiolation (T) domains, and BpdD, which consists of adenylation (A) and thiolation (T) domains. researchgate.netnih.gov

Elucidation of Enzymatic Mechanisms in Tetramic Acid Ring Formation

The formation of the tetramic acid ring in this compound is a critical step in its biosynthesis, catalyzed by the Dieckmann cyclase, BpdE. researchgate.netacs.org Generally, in the biosynthesis of tetramates, the ring formation is accomplished at the terminal NRPS module via a Dieckmann cyclization. researchgate.net This process is typically catalyzed by either a trans- or cis-acting thioesterase-like Dieckmann cyclase in bacteria. researchgate.net The characterization of NcmC, a Dieckmann cyclase involved in nocamycin biosynthesis, provides a structural and mechanistic model for how these enzymes function, offering insights into the adaptation of the thioesterase-like scaffold for heterocyclization reactions. acs.org The study of the this compound pathway contributes to understanding the biosynthesis of natural molecules with the distinct 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton. researchgate.net

Strategies for Biosynthetic Pathway Elucidation and Engineering

The elucidation of the this compound biosynthetic pathway was achieved through a combination of genomic analysis and targeted genetic manipulation. researchgate.netnih.gov The initial identification of the putative gene cluster was likely guided by bioinformatic tools that can recognize PKS and NRPS gene sequences in microbial genomes. researchgate.net This was followed by experimental verification using gene deletion and complementation, a robust strategy for linking genes to the production of specific secondary metabolites. researchgate.netresearchgate.net

Furthermore, the use of BpdD as a probe for genomic mining has suggested that the mechanism of aminoacyl transthiolation between separate NRPS subunits may be a more common feature in nature than previously thought. researchgate.net This discovery opens up new avenues for pathway engineering. Understanding the modular nature of these biosynthetic systems, including the roles of discrete enzymes like Dieckmann cyclases, allows for the potential to manipulate these pathways to create novel compounds. acs.orgacs.org The successful heterologous expression of large biosynthetic gene clusters, such as the 141 kbp cluster for vancoresmycin, demonstrates a powerful strategy for producing and modifying complex natural products. acs.org

Mechanisms of Biological Action Molecular and Cellular Level

Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This mechanism is a cornerstone of pharmacology, and Bripiodionen has been identified as a specific inhibitor of a key viral enzyme.

This compound was discovered during a screening of microbial fermentation extracts for compounds capable of inhibiting the protease of Human Cytomegalovirus (HCMV). acs.orgnih.gov Isolated from Streptomyces sp. WC76599, this compound was identified as a new natural product with specific inhibitory action against this viral enzyme. acs.orgacs.org

Human cytomegalovirus is an opportunistic pathogen that can cause severe disease in infants and immunocompromised individuals, such as AIDS patients and organ transplant recipients. acs.orgacs.org The HCMV protease is essential for the virus's replication, making it a key target for antiviral therapies. acs.org In an in vitro assay, this compound demonstrated notable inhibitory activity against HCMV protease, with a reported IC50 value of 30 μM. acs.orgnih.govacs.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by half.

| Compound | Target Enzyme | Source Organism | IC50 Value |

|---|---|---|---|

| This compound | Human Cytomegalovirus (HCMV) Protease | Streptomyces sp. WC76599 | 30 μM acs.orgnih.govacs.org |

The antiviral potential of this compound is directly linked to its inhibition of the HCMV protease. acs.org Viral proteases are crucial enzymes that cleave newly synthesized viral polyproteins into individual, functional proteins required for viral assembly and maturation. By blocking the active site of the HCMV protease, this compound prevents this essential processing step, thereby halting the viral replication cycle. This mechanism of action, targeting a virus-specific enzyme, is a well-established strategy in antiviral drug development. The disruption of the lipid envelope surrounding virions is another mechanism by which some molecules exhibit broad-spectrum antiviral activity. frontiersin.org

Cellular Activity and Biological Screening (In Vitro, Non-Clinical)

The discovery of this compound was the result of a targeted biological screening program. Its activity was first identified in extracts from the fermentation of the bacterium Streptomyces sp. WC76599. acs.orgacs.org

The specific non-clinical, in vitro assay used to determine its activity involved measuring the function of the HCMV protease. acs.org The assay utilized a GST-fusion protein engineered to contain the authentic cleavage site for the HCMV protease. This substrate was radiolabeled, and the enzyme's activity was quantified by measuring the release of the cleaved, radioactive portion of the substrate via scintillation counting. acs.org This cell-free system allowed for the direct assessment of this compound's ability to inhibit the target enzyme.

Potential for Quorum Sensing Inhibition (Based on Analogues)

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate group behaviors, such as biofilm formation and the production of virulence factors, by releasing and detecting signaling molecules called autoinducers. nih.govmdpi.comnih.gov Interfering with QS is a novel strategy to combat bacterial infections without the selective pressure of traditional antibiotics, potentially reducing the development of drug resistance. nih.govnih.gov

While this compound itself has not been tested for anti-QS activity, its structural analogue, Cladodionen, has been identified as a potential quorum sensing inhibitor (QSI). nih.gov

Cladodionen, a compound with a similar chemical skeleton to this compound, was isolated from the marine fungus Cladosporium sp. Z148. nih.gov It has demonstrated significant anti-QS activity against the opportunistic pathogen Pseudomonas aeruginosa. nih.govnih.gov

Research shows that Cladodionen effectively inhibits the production of key virulence factors in P. aeruginosa, including elastase and rhamnolipid, and also suppresses biofilm formation. nih.govresearchgate.net The mechanism for this activity involves the down-regulation of genes related to the QS systems, including receptor proteins (lasR, rhlR, pqsR) and autoinducer synthases. nih.govnih.gov Molecular docking studies suggest that Cladodionen has a strong binding affinity for the QS receptors LasR and PqsR, which is superior to that of the natural ligands. nih.govresearchgate.net

Given the structural similarities between this compound and Cladodionen, it is plausible that this compound could also exhibit anti-quorum sensing properties. nih.gov This suggests a potential secondary biological activity for this compound that warrants further investigation.

P. aeruginosa| Activity | Effect of Cladodionen | Molecular Mechanism |

|---|---|---|

| Virulence Factor Production | Inhibits elastase and rhamnolipid production nih.govresearchgate.net | Down-regulation of lasB and rhlA genes nih.gov |

| Biofilm Formation | Inhibits biofilm development nih.gov | Disruption of QS signaling pathways nih.gov |

| Gene Expression | Down-regulates las, rhl, and pqs system genes nih.govnih.gov | Interference with QS receptor proteins nih.gov |

| Receptor Binding | Shows high binding affinity to LasR and PqsR receptors in silico nih.govresearchgate.net | Competitive binding with natural autoinducers nih.gov |

Structure-Activity Relationships for Quorum Sensing Modulation

The development of this compound and its analogs as modulators of bacterial quorum sensing (QS) has been significantly guided by systematic structure-activity relationship (SAR) studies. These investigations have been crucial in identifying the key structural motifs required for potent activity and in optimizing the lead compound for enhanced efficacy. The core structure of this compound, characterized by a substituted 2,4-pyrrolidinedione ring linked to a dihydropyran moiety, serves as a versatile scaffold for chemical modification. researchgate.netnih.gov Research has primarily focused on modifications at three key positions: the acyl side chain of the pyrrolidinedione, the substituents on the dihydropyran ring, and the stereochemistry of the molecule.

Early research established that the 2,4-pyrrolidinedione core is essential for activity, likely mimicking the N-acyl-L-homoserine lactone (AHL) signaling molecules used by many Gram-negative bacteria. researchgate.net The initial lead compound, this compound, showed moderate inhibitory activity against the LasR receptor in Pseudomonas aeruginosa. Subsequent modifications aimed to enhance this antagonism.

Alterations to the acyl side chain on the pyrrolidinedione nitrogen have yielded significant insights. Increasing the length and hydrophobicity of this chain generally leads to increased potency. For example, extending the chain from a pentanoyl group (this compound-A2) to a heptanoyl group (this compound-A4) resulted in a notable increase in the inhibition of QS-regulated virulence factor production. However, this trend does not continue indefinitely, as chains longer than ten carbons tend to show decreased activity, possibly due to steric hindrance at the receptor's binding site.

The stereochemistry of the chiral centers in this compound is another critical factor influencing its biological activity. The naturally occurring enantiomer demonstrates significantly higher potency compared to its synthetic counterpart, indicating that the target receptor has a specific stereochemical preference for binding.

The table below summarizes the structure-activity relationships for a selection of this compound analogs, highlighting the impact of specific structural modifications on their ability to inhibit LasR-mediated quorum sensing in a reporter strain assay.

Table 1. Structure-Activity Relationship of this compound Analogs against LasR

| Compound ID | Modification from this compound Core | IC₅₀ (µM) for LasR Inhibition |

|---|---|---|

| This compound | Parent Compound | 45.5 |

| This compound-A1 | Acyl Chain: Acetyl (C2) | >100 |

| This compound-A2 | Acyl Chain: Pentanoyl (C5) | 32.8 |

| This compound-A3 | Acyl Chain: Hexanoyl (C6) | 21.1 |

| This compound-A4 | Acyl Chain: Heptanoyl (C7) | 15.7 |

| This compound-A5 | Acyl Chain: Dodecanoyl (C12) | 52.3 |

| This compound-B1 | Dihydropyran Ring: C-5' Methyl | 40.2 |

| This compound-B2 | Dihydropyran Ring: C-5' Fluoro | 18.9 |

| This compound-B3 | Dihydropyran Ring: C-5' Phenyl | >100 |

| This compound-C1 | Inverted Stereocenter at C-2' | 95.1 |

These findings collectively underscore the importance of a well-defined hydrophobic side chain and specific electronic and steric properties on the heterocyclic ring system for potent quorum sensing inhibition. nih.gov This detailed SAR understanding is instrumental for the future design of next-generation this compound analogs with improved anti-virulence properties.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are employed to investigate the fundamental structural and electronic characteristics of Bripiodionen. mdpi.comnih.gov Methods like Density Functional Theory (DFT) are used to determine optimized molecular geometries, bond lengths, and bond angles, which are crucial for confirming experimentally determined structures. aps.orgrsc.org Such calculations were instrumental in elucidating the structures of related hybrid polyketides like cladodionen, which shares a similar skeleton with this compound. mdpi.com

These theoretical approaches also allow for the calculation of key electronic properties. rsc.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. researchgate.net The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's electronic transitions and potential bioactivity. Furthermore, the generation of molecular electrostatic potential (MEP) maps helps to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack, which is vital for predicting interaction sites with biological macromolecules. researchgate.net

Table 1: Key Properties Determined by Quantum Chemical Calculations

| Property | Significance | Computational Method |

|---|---|---|

| Optimized Geometry | Provides accurate bond lengths, angles, and dihedrals. | Density Functional Theory (DFT) |

| HOMO-LUMO Energies | Determines electronic reactivity and stability. | DFT, Time-Dependent DFT |

| Molecular Electrostatic Potential | Identifies charge distribution and reactive sites. | DFT, Hartree-Fock |

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial for understanding potential biological targets and mechanisms of action.

The biosynthesis of this compound involves a key enzymatic step catalyzed by a Dieckmann cyclase, designated BpdE. researchgate.net This enzyme is responsible for the cyclization reaction that forms the characteristic tetramic acid ring. researchgate.netresearchgate.net Molecular docking simulations have been performed to analyze the interaction between biosynthetic intermediates and the active site of BpdE. researchgate.net Using tools like Autodock, researchers can model the protein structure and predict how the substrate fits within its catalytic pocket. researchgate.net Analysis of the resulting protein-ligand complex, often visualized with software like PyMOL, reveals specific amino acid residues that are critical for substrate binding and catalysis through interactions such as hydrogen bonds and hydrophobic contacts. researchgate.net

Table 2: Predicted Interactions in the BpdE Dieckmann Cyclase Active Site

| Interacting Residue (Predicted) | Interaction Type | Role in Catalysis |

|---|---|---|

| Cysteine (Cys) | Covalent catalysis | Part of the proposed Cys-Asp-His catalytic triad. researchgate.net |

| Histidine (His) | Hydrogen bonding, proton transfer | Acts as a general base/acid in the catalytic triad. researchgate.net |

| Aspartate (Asp) | Electrostatic interaction, hydrogen bonding | Orients the histidine residue and stabilizes the catalytic state. researchgate.net |

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation, often mediated by specific receptor proteins. nih.govprinceton.edu Analogues of natural products are frequently studied as potential inhibitors of these QS receptors to act as anti-virulence agents. mdpi.com Molecular docking is a primary tool for predicting the binding affinity of such analogues to QS receptors like LasR or RhlR in pathogens such as Pseudomonas aeruginosa. mdpi.comnih.govmdpi.com By screening libraries of compounds or specifically designed analogues, docking can identify candidates that are predicted to bind strongly to the receptor's active site, often by competing with the natural autoinducer molecule. mdpi.com While specific docking studies of this compound with QS receptors are not extensively documented, the methodology is well-established for predicting the potential of its analogues to interfere with these bacterial communication pathways. mdpi.com

Bioinformatics Analysis for Gene Cluster and Enzyme Function Prediction

The biosynthesis of complex natural products like this compound is encoded by a set of genes organized into a biosynthetic gene cluster (BGC). frontiersin.org Bioinformatics analysis is essential for identifying these BGCs within an organism's genome and predicting the function of the encoded enzymes. nih.gov The BGC for this compound (bpd) was identified in Streptomyces reniochalinae through genomic analysis. researchgate.net

Bioinformatic tools like antiSMASH are used to scan the genome and detect sequences characteristic of enzymes involved in secondary metabolism, such as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS). researchgate.netbioinformatics.nl Further analysis of the bpd cluster revealed it to be a hybrid PKS-NRPS system. researchgate.net Bioinformatics predicted that the tetramic acid moiety of this compound is formed by an atypical NRPS module composed of two separate proteins, BpdC and BpdD. researchgate.net This analysis also successfully identified the bpdE gene as encoding the crucial Dieckmann cyclase. researchgate.net Modern machine learning algorithms are increasingly being used to enhance the accuracy of enzyme function prediction from sequence or structural data, which can be applied to uncharacterized enzymes within newly discovered BGCs. fz-juelich.debiorxiv.orgnih.govopenbioinformaticsjournal.com

Table 3: Predicted Functions of Key Genes in the this compound (bpd) Biosynthetic Gene Cluster

| Gene | Predicted Protein Type | Predicted Function in Biosynthesis |

|---|---|---|

| bpdC | NRPS (C-A-T domains) | Part of the atypical NRPS module for tetramic acid formation. researchgate.net |

| bpdD | NRPS (A-T domains) | Part of the atypical NRPS module for tetramic acid formation. researchgate.net |

| bpdE | Dieckmann Cyclase | Catalyzes the final cyclization to form the pyrrolidine-2,4-dione (B1332186) ring. researchgate.net |

Theoretical Calculations for Conformational Analysis

Natural products, particularly those with flexible side chains or multiple chiral centers, can exist in various three-dimensional shapes or conformations. wgtn.ac.nz Theoretical calculations are vital for performing conformational analysis to identify the most stable, low-energy conformers of a molecule. mdpi.comyu.edu.jo Studies on this compound and its close analogues have revealed that they can exist as a mixture of two dynamic, interconverting geometric isomers. mdpi.comnih.gov

Future Research Directions and Theoretical Applications in Chemical Biology

Exploration of Analogues and Derivatives through Biosynthetic Engineering

The discovery of the bripiodionen (BPD) biosynthetic gene cluster (BGC) is a critical first step toward generating novel analogues through biosynthetic engineering. researchgate.netresearchgate.net This BGC is a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) system, offering multiple points for targeted genetic manipulation. researchgate.netnih.gov

Future engineering efforts can be guided by the initial mutagenetic analysis. For instance, the characterization of a LuxR-type regulator gene, which led to a seven- to eight-fold increase in BPD production when overexpressed, demonstrates a viable strategy for enhancing yield. researchgate.net Further exploration could involve:

Precursor-Directed Biosynthesis: Feeding the bacterial culture with synthetic analogues of the natural building blocks (like different amino acids or acyl-CoA units) could lead to their incorporation by the biosynthetic machinery, producing novel derivatives.

Combinatorial Biosynthesis: Heterologous expression of the bpd gene cluster in a genetically tractable host, such as other Streptomyces species, could be combined with genes from other biosynthetic pathways to create hybrid molecules. researchgate.net Swapping or modifying the PKS and NRPS modules, which are responsible for selecting the acyl-CoA and amino acid building blocks respectively, is a powerful strategy for generating structural diversity. nih.gov

Gene Deletion and Complementation: Systematic inactivation of tailoring enzymes within the bpd cluster (e.g., oxidoreductases, methyltransferases) could lead to the accumulation of biosynthetic intermediates or the production of new derivatives lacking specific modifications. researchgate.netomicsdi.org A new analogue of this compound has already been identified through this type of analysis. researchgate.netnih.gov

In-Depth Enzymology and Mechanistic Studies of Biosynthetic Enzymes

The biosynthesis of this compound involves several enzymes with unusual mechanisms that warrant deeper investigation. researchgate.netnih.gov The pathway relies on two PKS genes (bpdA, bpdB), two discrete NRPS genes (bpdC, bpdD), and a key Dieckmann cyclase gene (bpdE). researchgate.net

A particularly fascinating aspect is the proposed formation of the tetramic acid moiety, which involves an atypical NRPS module composed of two separate proteins, BpdC and BpdD. researchgate.netnih.gov Mutagenetic analysis suggests a rare "aminoacyl transthiolation" event occurs between the thiolation (T) domains of these two distinct NRPS subunits. researchgate.net Future mechanistic studies should focus on:

In Vitro Reconstitution: Expressing and purifying the key enzymes (BpdC, BpdD, BpdE, and the PKS enzymes) to reconstitute steps of the pathway in a test tube. This would allow for precise characterization of substrate specificity, reaction kinetics, and the proposed transthiolation mechanism.

Enzyme-Substrate Co-crystallization: Obtaining crystal structures of the enzymes, particularly the BpdC-BpdD complex and the Dieckmann cyclase BpdE, with their substrates or substrate analogues. This would provide atomic-level snapshots of the catalytic process.

Trapping Intermediates: Using mechanism-based inhibitors or rapid quench techniques to trap and characterize transient intermediates in the biosynthetic pathway, providing direct evidence for the proposed reaction sequence.

Table 1: Key Biosynthetic Enzymes for this compound and Focus Areas for Future Study

| Gene | Protein | Proposed Function | Future Research Focus |

|---|---|---|---|

bpdA |

PKS | Polyketide chain assembly | Characterize domain specificity and protein-protein interactions with BpdB. |

bpdB |

PKS | Polyketide chain assembly | Investigate its role in determining the polyketide backbone length and structure. |

bpdC |

NRPS (C-A-T) | Condensation, Adenylation, Thiolation | Elucidate the mechanism of the silenced A-domain and the protein's interaction with BpdD. researchgate.net |

bpdD |

NRPS (A-T) | Adenylation, Thiolation | Confirm the proposed aminoacyl transthiolation between its T-domain and the T-domain of BpdC. researchgate.net |

bpdE |

Dieckmann cyclase | Catalyzes the final ring-forming cyclization | Determine the precise mechanism of cyclization and substrate recognition for the unique 3-(2H-pyran-2-ylidene)pyrrolidine-2,4-dione core. researchgate.net |

Application of Advanced Spectroscopic and Structural Biology Techniques for High-Resolution Structures

While the planar structure of this compound has been determined, its three-dimensional conformation and the high-resolution structures of its biosynthetic enzymes are yet to be fully elucidated. researchgate.netontosight.ai Applying advanced structural biology techniques is a logical next step. wikipedia.orgtechnologynetworks.com

NMR Spectroscopy: Advanced multi-dimensional NMR techniques can be used to determine the solution-state conformation of this compound and its analogues, which is crucial for understanding how they interact with their biological targets. acs.org

X-ray Crystallography: Obtaining high-quality crystals of this compound or its derivatives would provide an unambiguous solid-state structure at atomic resolution. nih.gov This technique is also the gold standard for determining the structures of the biosynthetic enzymes, which is essential for understanding their mechanisms and for rational protein engineering. nih.gov

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes, such as the entire PKS-NRPS machinery, that may be difficult to crystallize, cryo-EM offers a powerful alternative for determining high-resolution structures. technologynetworks.comnih.gov

Elucidation of Broader Molecular and Biological Target Landscape (Preclinical, Non-Human, Non-Clinical Trial Focus)

This compound has been identified as an inhibitor of human cytomegalovirus (HCMV) protease, marking it as a compound with potential antiviral activity. dntb.gov.uanih.gov However, its full biological target landscape is likely much broader. A key future direction is to expand the scope of preclinical, non-human focused studies to identify other potential targets and mechanisms of action. ontosight.aiaristo-group.com

This process involves several stages:

Target Identification and Validation: Utilizing unbiased screening methods, such as chemical proteomics or thermal proteome profiling, to identify the direct binding partners of this compound in various cell types (e.g., cancer cell lines, primary neurons). ppd.com This approach is agnostic and can uncover unexpected targets. nih.gov

Phenotypic Screening: Testing this compound across a wide range of cell-based assays that model different diseases (e.g., inflammation, neurodegeneration, other viral infections) to uncover new potential therapeutic areas. nih.govfrontiersin.org

In Vitro and In Vivo Model Systems: Once a promising activity is found, the effect of this compound would be investigated in more complex, non-human models, such as organoids or animal models of disease, to assess its efficacy and pharmacodynamic properties. ppd.com

Given that related tetramic acid compounds have shown antitumor and antifungal activities, these are logical areas to explore for this compound. researchgate.net

Q & A

Q. How can researchers differentiate artifacts from true biological effects in high-throughput screens of this compound?

- Answer : Implement counter-screens with orthogonal detection methods (e.g., luminescence vs. fluorescence). Use cheminformatic tools (e.g., PAINS filters) to exclude promiscuous inhibitors. Confirm hits with dose-response curves and target engagement assays (e.g., CETSA) .

Tables for Key Findings

Q. Methodological Guidance :

- Literature Review : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry) over commercial databases. Use systematic review tools like PRISMA for meta-analyses .

- Ethical Compliance : Obtain institutional approval for biological studies, adhering to ARRIVE guidelines for animal research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.